3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol
3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol
LY255582 is a phenylpiperidine non-selective opioid antagonist. It has been shown to reduce ethanol consumption in experiments carried out on rats. It has also been shown to reduce food and water consumption in rats. LY255582 inhibits the diet-associated increases in mesolimbic dopamine levels and reduces the consumption of highly-palatable food intake.
Brand Name:
Vulcanchem
CAS No.:
19193-09-8
VCID:
VC0533989
InChI:
InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
SMILES:
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Molecular Formula:
C22H35NO2
Molecular Weight:
345.5 g/mol
3-((3R,4R)-1-((S)-3-cyclohexyl-3-hydroxypropyl)-3,4-dimethylpiperidin-4-yl)phenol
CAS No.: 19193-09-8
Cat. No.: VC0533989
Molecular Formula: C22H35NO2
Molecular Weight: 345.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | LY255582 is a phenylpiperidine non-selective opioid antagonist. It has been shown to reduce ethanol consumption in experiments carried out on rats. It has also been shown to reduce food and water consumption in rats. LY255582 inhibits the diet-associated increases in mesolimbic dopamine levels and reduces the consumption of highly-palatable food intake. |
|---|---|
| CAS No. | 19193-09-8 |
| Molecular Formula | C22H35NO2 |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol |
| Standard InChI | InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1 |
| Standard InChI Key | LVVHEFJXPXAUDD-BULFRSBZSA-N |
| Isomeric SMILES | C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O |
| SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O |
| Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O |
| Appearance | Solid powder |
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